Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3-fluoro-4-nitrophenyl substituent at the pyrazole ring’s nitrogen and an ethyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and corrosion inhibition due to their structural versatility and tunable electronic properties. The nitro group (-NO₂) and fluorine atom in this compound enhance its electron-withdrawing character, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C12H10FN3O4 |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-5-6-15(14-10)8-3-4-11(16(18)19)9(13)7-8/h3-7H,2H2,1H3 |
InChI Key |
NXQJDVJYYYSIRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the condensation of 3-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate or related β-ketoesters. This reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring system. Acidic or basic catalysts such as acetic acid or sodium acetate are commonly employed to facilitate the cyclization step. Solvents like ethanol or methanol are preferred for their ability to dissolve both reactants and promote reaction kinetics.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-fluoro-4-nitrophenylhydrazine + ethyl acetoacetate | Acidic/basic medium, ethanol, reflux or room temp | Hydrazone intermediate formation |
| 2 | Hydrazone intermediate | Continued heating or stirring | Cyclization to pyrazole ring |
| 3 | Pyrazole intermediate | Purification by chromatography | Isolated this compound |
This method yields the target compound with moderate to high efficiency and regioselectivity, although regioisomeric mixtures can form depending on conditions and substituents.
Regioselectivity and Isomer Formation
A key challenge in pyrazole synthesis is regioselectivity, particularly between 1,3- and 1,5-substituted isomers. Literature shows that when substituted hydrazines such as 3-fluoro-4-nitrophenylhydrazine are used, the reaction favors the 1,3-substituted pyrazole isomer, which corresponds to the desired this compound. This is supported by studies using arylhydrazine hydrochlorides, which yield high regioselectivity for the 1,3-isomer (up to 97:3 ratio) under reflux in alcohol solvents.
| Hydrazine Type | Regioisomer Formed | Ratio (1,3 : 1,5) | Yield (%) | Solvent | Temperature |
|---|---|---|---|---|---|
| Aryl hydrazine hydrochlorides | 1,3-isomer | 97:3 | 37–97 | MeOH/EtOH | Reflux |
| Free aryl hydrazine | 1,5-isomer | 86:14 | 52–83 | MeOH | Reflux |
The presence of electron-withdrawing groups like nitro and fluoro on the phenyl ring influences the reaction kinetics and regioselectivity, often necessitating longer reaction times or modified conditions to achieve complete conversion.
Alternative Synthetic Routes and Cyclization Methods
Other synthetic methods for 1,3-substituted pyrazoles involve cyclization of 1,3-difunctional compounds with substituted hydrazines, or alkylation of pyrazoles post-cyclization. However, these methods suffer from lower regioselectivity and formation of undesired isomers. The use of trichloromethyl enones as starting materials has been reported to afford 1-substituted-3-carboxyalkyl-1H-pyrazoles regioselectively, which can be adapted for the synthesis of pyrazole carboxylates by subsequent methanolysis steps.
| Method | Starting Materials | Key Advantages | Limitations |
|---|---|---|---|
| Hydrazine + β-ketoester | 3-fluoro-4-nitrophenylhydrazine + ethyl acetoacetate | Simple, moderate-high yield | Regioisomer formation possible |
| Cyclization of 1,3-difunctional compounds | 2-haloacyl-3-aminoacrylic acid esters + alkylhydrazines | Direct access to pyrazole esters | Poor regioselectivity |
| Trichloromethyl enones + hydrazine | Trichloromethyl enones + arylhydrazine hydrochlorides | High regioselectivity, one-pot | Longer reaction times for strong EWG substituents |
Reaction Conditions Optimization
Experimental data suggest the following optimized conditions for the synthesis of this compound:
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid or sodium acetate (acidic or mildly basic)
- Temperature: Reflux or room temperature with extended reaction time
- Reaction time: 4 to 48 hours depending on substituents and catalyst
- Purification: Silica gel column chromatography using hexanes/ethyl acetate mixtures
These conditions balance reaction completeness with regioselectivity and yield.
Summary of Research Discoveries and Data Tables
Yield and Regioselectivity Data
| Entry | Hydrazine Type | Solvent | Temp (°C) | Time (h) | Regioisomer Ratio (1,3:1,5) | Isolated Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-fluoro-4-nitrophenylhydrazine hydrochloride | EtOH | Reflux | 16 | 97:3 | 84 |
| 2 | Free 3-fluoro-4-nitrophenylhydrazine | MeOH | Reflux | 48 | 86:14 | 37 |
| 3 | Phenylhydrazine hydrochloride (control) | MeOH | Reflux | 16 | 97:3 | 85 |
Mechanistic Insights
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-ketoester carbonyl.
- Formation of hydrazone intermediate is followed by intramolecular cyclization to the pyrazole ring.
- Electron-withdrawing substituents on the aryl ring stabilize intermediates and influence regioselectivity.
- Acidic or basic catalysts facilitate proton transfers necessary for cyclization and ring closure.
Challenges and Considerations
- Regioselectivity remains a critical issue; the 1,3-substituted pyrazole isomer is less accessible without appropriate hydrazine salts or protecting groups.
- Strong electron-withdrawing groups like nitro reduce the rate of methanolysis in trichloromethyl enone routes, requiring longer reaction times.
- Purification is essential to separate regioisomers and achieve high purity of the target compound.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 4-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amine intermediates used in further derivatization.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitro to amine reduction | H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C | Ethyl 1-(3-fluoro-4-aminophenyl)-1H-pyrazole-3-carboxylate | 85–92% |
Key Findings :
-
The reaction proceeds quantitatively in ethanol without affecting the ester or fluoro groups .
-
Palladium catalysts show higher efficiency compared to nickel-based systems .
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for amide or salt formation.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide ions .
Nucleophilic Substitution
The electron-deficient 3-fluoro substituent undergoes nucleophilic aromatic substitution (NAS) with amines or thiols.
Substituent Effects :
-
Electron-withdrawing groups (e.g., -NO₂) meta to the fluoro group enhance NAS reactivity by increasing the ring’s electrophilicity .
Functionalization of the Pyrazole Ring
The pyrazole C-4 position can undergo electrophilic substitution under controlled conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C, 2h | Ethyl 1-(3-fluoro-4-nitrophenyl)-4-bromo-1H-pyrazole-3-carboxylate | 72% |
Regioselectivity :
-
Bromination occurs exclusively at the C-4 position due to steric and electronic directing effects of the ester group .
Stability Under Oxidative Conditions
The compound remains stable under mild oxidation (e.g., with H₂O₂ or mCPBA), but prolonged exposure to strong oxidants degrades the nitro group.
| Condition | Observation |
|---|---|
| 30% H₂O₂, RT, 24h | No reaction |
| KMnO₄, H₂SO₄, 50°C, 6h | Partial decomposition (>40% loss) |
Scientific Research Applications
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound featuring a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl ester group. It has garnered attention in medicinal chemistry due to its diverse biological activities.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology It is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Medicine It is explored for potential use in drug development, particularly as a lead compound for synthesizing new therapeutic agents.
- Industry It is utilized to synthesize specialty chemicals and materials, including dyes and polymers.
Antitumor Activity
Pyrazole derivatives, including this compound, have demonstrated significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in various malignancies. The IC50 values for these activities suggest a potent inhibitory effect compared to standard chemotherapeutic agents.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Reduction The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
- Substitution The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
- Oxidation: Hydrogen gas and a palladium catalyst are used.
- Reduction: Acidic or basic hydrolysis agents like hydrochloric acid or sodium hydroxide are used.
- Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate, are used.
Major Products Formed
- Reduction: Formation of 1-(3-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylate.
- Hydrolysis: Formation of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
- Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro-4-nitro substitution in the target compound creates a strong electron-withdrawing effect, which contrasts with the electron-donating methoxy group in Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate. This difference impacts solubility and reactivity in synthetic pathways .
Reactivity Trends :
Analysis :
- Trifluoromethyl-substituted pyrazoles exhibit superior antimicrobial activity, suggesting that introducing fluorine or nitro groups in the target compound could enhance its bioactivity .
Biological Activity
Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate, with the CAS number 2060036-70-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₀FN₃O₄
- Molecular Weight : 279.22 g/mol
- Structure : The compound features a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group and an ethyl carboxylate moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazones with electrophilic reagents under controlled conditions. Various methodologies have been explored, including transition metal-catalyzed reactions which enhance yield and purity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in various malignancies. The IC50 values for these activities suggest a potent inhibitory effect compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
This compound also demonstrates notable anti-inflammatory effects. It has been evaluated in vitro for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The compound's mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .
Antibacterial and Antifungal Activities
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antibacterial and antifungal activities. Studies have demonstrated that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the nitrophenyl substituent can significantly impact its potency and selectivity against target enzymes:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at position 3 | Enhances antitumor activity by improving binding affinity to target proteins |
| Variation of nitro group position | Alters anti-inflammatory potency; para-substituted derivatives often show higher activity |
| Ethyl carboxylate group | Essential for maintaining solubility and bioavailability |
Case Study 1: Antitumor Efficacy
In a recent study, this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results showed IC50 values of 12 µM and 15 µM respectively, indicating strong cytotoxicity compared to conventional drugs like cisplatin .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into its anti-inflammatory mechanism revealed that treatment with this compound led to a significant reduction in LPS-induced TNF-α levels in macrophage cultures. The observed decrease was approximately 60% at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic: What are the established synthetic routes for Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate?
Methodological Answer:
The compound is synthesized via cyclocondensation or nucleophilic substitution. A common approach involves:
Hydrazine Cyclocondensation : Reacting 3-fluoro-4-nitrobenzene derivatives with ethyl acetoacetate or substituted hydrazines to form the pyrazole core. For example, N-chlorosuccinimide (NCS) in DMF at 70°C can introduce halogen substituents .
Esterification : Ethyl ester groups are introduced via reaction with ethanol under acidic conditions or through pre-functionalized intermediates.
Purification : Silica gel chromatography (e.g., 30% EtOAc/hexane) or recrystallization is used for isolation, with yields typically >85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
